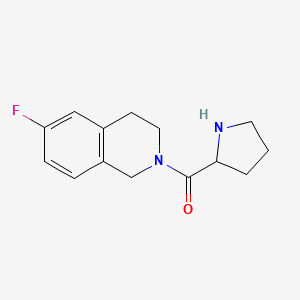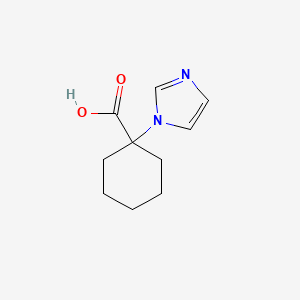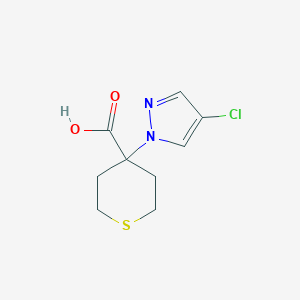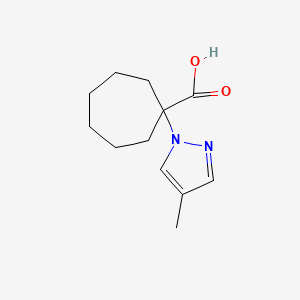
(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone, also known as FLIPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FLIPM is a small molecule that belongs to the class of isoquinolin-2-ylmethanone derivatives, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators such as prostaglandins. It has also been found to inhibit the activity of PDE-4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates various physiological processes.
Biochemical and Physiological Effects:
(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. It has also been shown to modulate the activity of various enzymes and signaling pathways in cells, which may contribute to its therapeutic effects. However, more research is needed to fully understand the biochemical and physiological effects of (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone.
Advantages and Limitations for Lab Experiments
(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone has several advantages as a research tool, including its ability to modulate the activity of various enzymes and signaling pathways in cells. It is also a small molecule, which makes it easy to synthesize and modify. However, (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone also has some limitations, including its complex synthesis method and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone, including the development of new anticancer drugs based on its structure and activity. (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone may also have potential applications in the treatment of inflammatory and pain-related disorders, as well as neurological disorders such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone.
Synthesis Methods
The synthesis of (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone involves a multi-step process that starts with the preparation of the intermediate compound 6-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid. This intermediate is then converted into the key intermediate compound 6-fluoro-3,4-dihydro-1H-isoquinolin-2-amine, which is subsequently reacted with pyrrolidine-2-carboxylic acid to produce (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone. The overall synthesis of (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Scientific Research Applications
(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. It has also been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the regulation of inflammation and pain. (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone has also been found to inhibit the growth of cancer cells, making it a promising candidate for the development of new anticancer drugs.
properties
IUPAC Name |
(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c15-12-4-3-11-9-17(7-5-10(11)8-12)14(18)13-2-1-6-16-13/h3-4,8,13,16H,1-2,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAGVLJELHHTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC3=C(C2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,4-Diazepan-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7628268.png)
![2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7628274.png)
![2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid](/img/structure/B7628283.png)





![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)
![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)


